1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a tert-butylamino group, an isopropylphenoxy group, and a propan-2-ol backbone. It is commonly used in various fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-isopropylphenol with epichlorohydrin to form 3-(4-isopropylphenoxy)propan-1-ol. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require precise temperature control to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the tert-butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting cardiovascular and respiratory systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites, influencing cellular signaling processes.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Propranolol: A beta-blocker with a similar structural motif but different pharmacological profile.
Metoprolol: Another beta-blocker with structural similarities but varying in its selectivity and therapeutic applications.
Atenolol: Shares some structural features but differs in its pharmacokinetics and clinical uses.
Properties
IUPAC Name |
1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIZYRWPYHWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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